N6-(3-thiopheneylmethyl)-adenosine

Description

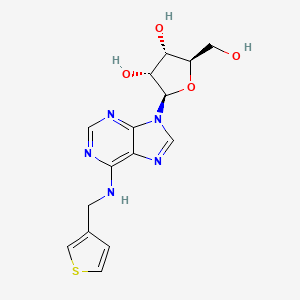

N6-(3-Thiopheneylmethyl)-adenosine is a synthetic adenosine derivative featuring a thiophene ring attached via a methylene group to the N6-position of the adenine moiety.

Properties

Molecular Formula |

C15H17N5O4S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thiophen-3-ylmethylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H17N5O4S/c21-4-9-11(22)12(23)15(24-9)20-7-19-10-13(17-6-18-14(10)20)16-3-8-1-2-25-5-8/h1-2,5-7,9,11-12,15,21-23H,3-4H2,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

AMUNEPVACAQVCN-SDBHATRESA-N |

Isomeric SMILES |

C1=CSC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CSC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-thiopheneylmethyl)-adenosine typically involves the following steps:

Preparation of 3-thiophenemethylamine: This is achieved by reacting 3-thiophenemethyl chloride with ammonia under controlled conditions.

Attachment to Adenosine: The 3-thiophenemethylamine is then reacted with adenosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions: N6-(3-thiopheneylmethyl)-adenosine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound

Reduction Products: Reduced forms of the compound

Substitution Products: Substituted derivatives based on the nucleophile used

Scientific Research Applications

N6-(3-thiopheneylmethyl)-adenosine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with cellular components.

Medicine: Investigated for its therapeutic potential in various diseases.

Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which N6-(3-thiopheneylmethyl)-adenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Receptor Binding and Selectivity

Key Structural Features :

- N6-Benzyladenosine Derivatives: These compounds (e.g., N6-(2-chlorobenzyl)adenosine, N6-(3-hydroxybenzyl)adenosine) exhibit varied affinity and selectivity across AR subtypes (A1, A2A, A3). For instance: N6-(2-Fluorobenzyl)adenosine shows >10-fold selectivity for A1 over A2A/A3ARs. N6-(2-Chlorobenzyl)adenosine binds similarly to A1 and A3ARs .

- N6-Thiopheneylmethyladenosine: The thiophene ring, a sulfur-containing heterocycle, may enhance hydrophobic interactions or form weak hydrogen bonds with receptors. Its meta-substitution (3-position) could mimic the selectivity profile of meta-substituted benzyl derivatives, which often favor A3AR binding .

Table 1: Receptor Affinity of Selected N6-Substituted Adenosine Derivatives

*Values from ; †Estimated based on structural analogs; ‡Depends on thiophene’s electronic effects.

Steric and Electronic Considerations

- Steric Bulk: Enlarging the N6 substituent (e.g., cyclohexylmethyl vs. cyclopropylmethyl) reduces A3AR efficacy .

- Electronic Effects : Thiophene’s electron-rich sulfur atom may engage in dipole-dipole interactions or π-stacking with receptor residues, distinguishing it from purely hydrophobic benzyl groups. This could enhance binding to A3AR, which favors aromatic N6 substituents .

Pharmacological Activities

- Anticancer Potential: N6-(2,2-Diphenylethyl)adenosine derivatives (e.g., compound 12 in ) show cytostatic effects on prostate cancer cells (GI50 = 14 µM). Thiophene’s bioisosteric properties may confer similar or improved activity by enhancing membrane permeability or metabolic stability .

- Neuroactive Properties: N6-(2-Hydroxyethyl)adenosine (HEA) exhibits sedative and insecticidal effects via adenosine receptor modulation . The thiophene group’s hydrophobicity might shift activity toward central nervous system targets compared to hydrophilic HEA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.